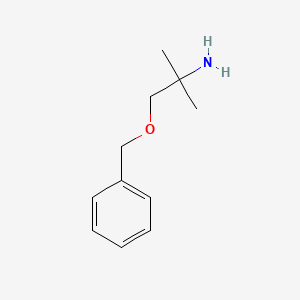

1-(Benzyloxy)-2-methylpropan-2-amine

説明

Synthesis Analysis

The synthesis of related compounds involves photosensitized aminations, as described in the first paper, where 1,2-benzo-1,3-cycloalkadienes, arylcyclopropanes, and quadricyclane are aminated with ammonia and primary amines . Another method involves the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines to afford thiazoles . Additionally, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is synthesized from methyl N-(benzyloxycarbonyl)glycinate, which could be a related precursor to 1-(Benzyloxy)-2-methylpropan-2-amine .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Benzyloxy)-2-methylpropan-2-amine is confirmed by techniques such as X-ray analysis, as seen in the synthesis of thiazoles . The structure of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving amines. For instance, the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane shows stereoselective metabolism, which could be relevant for understanding the metabolic pathways of similar amines . Host-guest chemistry involving amine inclusion compounds also provides insights into the reactivity of amines with other molecules . Furthermore, the metabolic N-hydroxylation of a related amine by rabbit liver microsomes is investigated, which could be analogous to reactions that 1-(Benzyloxy)-2-methylpropan-2-amine might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-(Benzyloxy)-2-methylpropan-2-amine, they do provide information on related compounds. For example, the inclusion compounds formed with amines indicate the potential solubility and interaction of amines with other molecules . The metabolic studies suggest aspects of the compound's stability and reactivity within biological systems .

科学的研究の応用

Novel Synthesis Pathways

- Dipeptide Synthon Development: A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using "1-(Benzyloxy)-2-methylpropan-2-amine" as a precursor for developing dipeptide synthons, specifically targeting the Aib-Hyp dipeptide. This research demonstrates the compound's utility in peptide synthesis through model peptide syntheses, highlighting its role in advancing peptide chemistry (Breitenmoser et al., 2001).

Chemical Reactions and Methodologies

- Benzylation of Alcohols: Poon and Dudley (2006) explored the use of a stable, neutral organic salt derived from "1-(Benzyloxy)-2-methylpropan-2-amine" for the benzylation of alcohols. Their work demonstrates efficient conversion of alcohols into benzyl ethers, showcasing the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Catalysis and Synthesis

- Cyclic Beta-Amino Alcohol Derivatives: Lee et al. (2007) presented a method for the enantioselective synthesis of cyclic beta-amino alcohol derivatives using "1-(Benzyloxy)-2-methylpropan-2-amine" derivatives. This process involves Ir-catalyzed allylic aminations and ring-closing metathesis, highlighting the compound's potential in creating complex molecular architectures with high enantioselectivity (Lee et al., 2007).

Material Science and Engineering

- Electrochemical Properties of Diiron Complexes: Song et al. (2012) synthesized new benzyloxy-functionalized diiron complexes, using derivatives of "1-(Benzyloxy)-2-methylpropan-2-amine". Their study focuses on the electrochemical properties relevant to the active site of [FeFe]-hydrogenases, contributing to the development of biomimetic catalysts for hydrogen production (Song et al., 2012).

Pharmaceutical and Medicinal Chemistry

- Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) identified a compound based on the structural framework of "1-(Benzyloxy)-2-methylpropan-2-amine" as a new cholinesterase and monoamine oxidase dual inhibitor. Their research aims at developing treatments for neurodegenerative diseases, showcasing the therapeutic potential of derivatives of this compound (Bautista-Aguilera et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHCFKACBVPPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2-methylpropan-2-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)

![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)

![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)

![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)